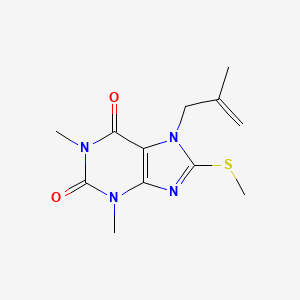

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

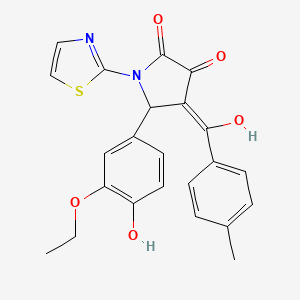

The compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms . The presence of the nitro group (-NO2) and the acetic acid moiety (-COOH) suggests that it might have interesting chemical properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, the reaction of bromoacetone and hydroxylamine-O-sulfonic acid with isomeric mono- and dinitropyrazoles containing a furazanyl moiety at position 3(5) gave pairs of regioisomeric products from pyrazole ring N-acetonylation and N-amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a pyrazole ring are crystalline and colorless . The presence of the nitro group and the acetic acid moiety could affect its solubility, acidity, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Energetic Salts Based on Nitroiminotetrazole-Containing Acetic Acid : This study highlights the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid and its characterization along with new energetic materials comprised of nitroiminotetrazolate salts. The compounds exhibit significant insensitivity for impact, underscoring their potential applications in energetic material design (Young‐Hyuk Joo et al., 2012).

Synthesis of Acyclic Nitroazole Nucleosides : Acyclic nucleosides of 4-nitro-1H-imidazole and 4-nitropyrazole were synthesized, showcasing their incorporation into oligonucleotides. This study reveals the potential of these compounds in nucleic acid research and therapeutic applications (K. Walczak et al., 2004).

Reactivity and Applications

Reactivity of NiO for 2,4-D Degradation with Ozone : Investigating the role of nickel oxide (NiO) in improving the degradation and mineralization of 2,4-Dichlorophenoxyacetic acid (2,4-D) in reaction with ozone, this study emphasizes the catalytic potential of NiO in environmental remediation (J. L. Rodríguez et al., 2013).

Inhibitive Properties of Heterocyclic Diazoles : This research explores the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions. The findings contribute to the development of more effective corrosion protection strategies (K. Babić-Samardžija et al., 2005).

Weak C-H...O and C-H...N Interactions in Nitropyrazoles : Analyzing the structures of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole, this study provides insight into the molecular interactions and arrangements influenced by the nitro group, facilitating the understanding of their reactivity and potential applications in molecular design (Foces-Foces et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-methyl-4-nitropyrazol-3-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O5/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFRNNSXMRCDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2720655.png)

![4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2720658.png)

![3-{[5-(4-fluorophenyl)pyrimidin-2-yl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B2720660.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2720661.png)

![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)

![3-({3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}sulfonyl)-2,6-dichloropyridine](/img/structure/B2720665.png)

![N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2720666.png)

![[(3-Aminobutan-2-yl)oxy]benzene](/img/structure/B2720673.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2720675.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)